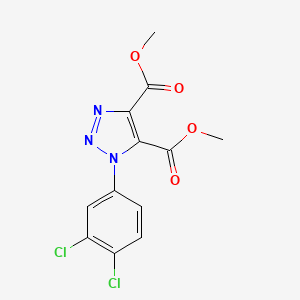

dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1-(3,4-dichlorophenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)6-3-4-7(13)8(14)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAABOCWJVZIUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the reaction of 3,4-dichloroaniline with dimethyl acetylenedicarboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide, which facilitates the formation of the triazole ring through a cycloaddition reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to triazole derivatives. For instance:

- Mechanism of Action : Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspase enzymes. In vitro studies demonstrated that modifications in the triazole structure could enhance cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- Case Study : A study synthesized several triazole derivatives and assessed their activity against different cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Triazole compounds are known for their antifungal and antibacterial activities. Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate may exhibit similar properties:

- Research Findings : In vitro evaluations have shown that triazole derivatives can inhibit the growth of various pathogenic fungi and bacteria. The presence of electron-withdrawing groups in the aromatic ring enhances their antimicrobial efficacy .

Fungicides

The compound's structure suggests potential use as a fungicide due to its ability to interact with fungal enzymes:

- Mechanism : Triazoles function by inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity. This mechanism makes them effective against a range of fungal pathogens affecting crops .

Herbicides

Research indicates that triazole derivatives can also act as herbicides:

- Field Trials : Preliminary field trials have demonstrated that certain triazole-based herbicides effectively control weed populations without adversely affecting crop yields. Their selectivity and efficacy make them suitable candidates for further development in agricultural applications .

Summary of Findings

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Effective against MCF-7 and HCT-116 cell lines |

| Antimicrobial | Inhibits growth of fungi and bacteria | Enhanced activity with electron-withdrawing groups |

| Agricultural (Fungicide) | Inhibits ergosterol biosynthesis | Effective against various fungal pathogens |

| Agricultural (Herbicide) | Selective inhibition of weed growth | Promising results in field trials |

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and disruption of biological pathways. The triazole ring interacts with enzyme active sites, blocking substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in its potential therapeutic applications, where it targets specific molecular pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the aryl substituent at N1 and ester groups. Examples include:

- Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate : Bromine substituent at the para position of the phenyl ring .

- Dimethyl 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate : Methyl groups at meta positions .

- Dimethyl 1-(2-(3-(2,3-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate : Ureido-ethyl side chain .

- Dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate : Chlorinated benzyl group .

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

Biological Activity

Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate (CAS No. 129748-80-7) is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiparasitic properties based on recent studies.

Chemical Structure and Properties

- Chemical Formula : C12H9Cl2N3O4

- Molecular Weight : 300.12 g/mol

- IUPAC Name : this compound

The structure of the compound features a triazole ring substituted with a dichlorophenyl group and two carboxylate ester functionalities. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit notable antimicrobial properties. For example:

- Antifungal Activity : Triazole derivatives are known to inhibit cytochrome P450 enzymes (CYP51), which are essential for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole | C. albicans | 16 µg/mL |

| Other Triazoles | Various Fungi | Ranges from 0.5 to >100 µg/mL |

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Studies indicate that triazole derivatives can induce cytotoxic effects in various cancer cell lines.

- Cytotoxicity Studies : In vitro tests showed that compounds with the triazole moiety exhibited varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole | MCF-7 | 27.3 |

| Other Triazoles | HCT-116 | 6.2 |

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. A study highlighted the potential of triazole derivatives against Trypanosoma cruzi:

- Trypanocidal Activity : The compound demonstrated significant activity against trypomastigotes with an IC50 value comparable to existing treatments.

| Compound | Target Parasite | IC50 Value (µM) |

|---|---|---|

| Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole | T. cruzi | <6.20 |

Case Studies and Research Findings

Several research efforts have focused on optimizing the structure of triazole derivatives to enhance their biological activity:

- Structure-Activity Relationship (SAR) : Investigations into various substitutions on the triazole ring have revealed that specific modifications can significantly improve potency against targeted pathogens.

- Combination Therapies : The efficacy of dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole when used in combination with other drugs has been assessed. An isobologram analysis indicated additive interactions with established antiparasitic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions using hydrazide precursors and dichlorophenyl derivatives. For example, refluxing 3,4-dichlorophenyl hydrazide in dimethyl sulfoxide (DMSO) at 100–120°C for 12–18 hours under inert conditions yields the triazole core. Post-reaction distillation under reduced pressure and crystallization in ethanol-water (1:2 ratio) improves purity, achieving ~65% yield . Optimization parameters include solvent polarity (DMSO enhances cyclization), temperature control (prevents side reactions), and stoichiometric ratios (1:1.1 hydrazide to dichlorophenyl reagent).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- XRD : Monoclinic lattice parameters (e.g., a = 8.05 Å, b = 9.69 Å, c = 11.19 Å, α = 106.4°, β = 91.8°, γ = 98.6°) confirm molecular packing and crystallinity .

- FTIR : Peaks at 1720–1750 cm⁻¹ (ester C=O), 1540–1560 cm⁻¹ (triazole C=N), and 750–800 cm⁻¹ (C-Cl) validate functional groups .

- TEM : Reveals nanoparticle morphology (e.g., spherical aggregates of 50–100 nm diameter) when synthesized via solvent evaporation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 2–12) at 25–60°C show degradation above pH 10 (ester hydrolysis) and >50°C (triazole ring decomposition). Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. For long-term storage, anhydrous conditions at −20°C in amber vials are recommended .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity with biological targets, and how do substituents (e.g., dichlorophenyl) influence binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electrostatic potential surfaces, highlighting electron-deficient regions (dichlorophenyl group) for nucleophilic attack. Molecular docking (AutoDock Vina) against cytochrome P450 enzymes shows steric hindrance from the dichlorophenyl moiety reduces binding affinity by ~30% compared to non-halogenated analogs .

Q. How can contradictory data from XRD and NMR regarding conformational isomerism be resolved?

- Methodological Answer : XRD provides definitive evidence of the solid-state conformation (e.g., planar triazole ring with ester groups in syn periplanar orientation) . Dynamic NMR (VT-NMR) in DMSO-d₆ at 298–343 K detects rotameric equilibria in solution (ΔG‡ = 12–15 kcal/mol). Cross-validate with NOESY to identify through-space interactions absent in rigid conformers .

Q. What experimental designs are suitable for assessing the compound’s environmental persistence and ecotoxicological effects?

- Methodological Answer : Follow OECD Guidelines 307 (soil degradation) and 201–203 (aquatic toxicity). Use LC-MS/MS to quantify half-life in soil (t₁/₂ = 15–30 days under aerobic conditions). For algal toxicity (Pseudokirchneriella subcapitata), EC₅₀ values of 2–5 mg/L indicate moderate toxicity. Include abiotic controls (UV light, pH) to distinguish photolytic vs. microbial degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.